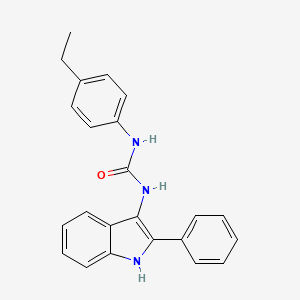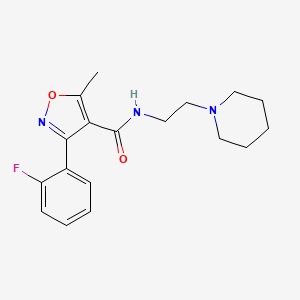![molecular formula C23H17N5O2 B1650692 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1189914-20-2](/img/structure/B1650692.png)
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoylpiperidine moiety, an oxadiazole ring, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole derivative with 3-ethylphenylbenzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide
- **4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(2-ethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide may exhibit unique properties due to the specific positioning of the ethyl group on the phenyl ring. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable subject for research.
Properties
CAS No. |
1189914-20-2 |
|---|---|
Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.4 |
IUPAC Name |
4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C23H17N5O2/c1-15-9-11-16(12-10-15)22(29)25-17-5-4-6-18(13-17)30-23-21-27-24-14-28(21)20-8-3-2-7-19(20)26-23/h2-14H,1H3,(H,25,29) |
InChI Key |
UXMODITZXVEFOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


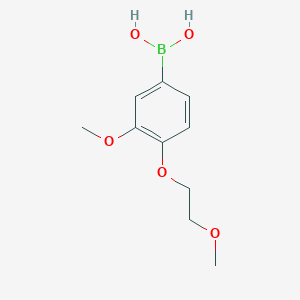
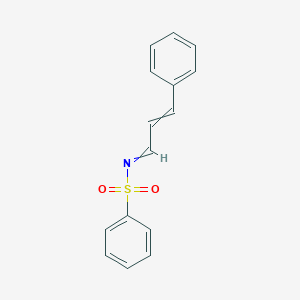
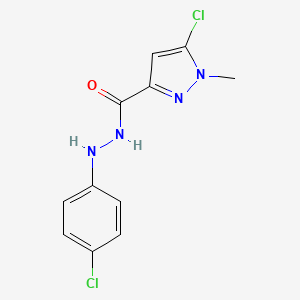
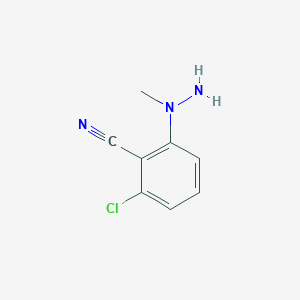
![5-(3-bromobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650619.png)
![N-[(2-Chlorophenyl)methyl]-2-({6-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B1650620.png)
![4-Benzyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B1650621.png)

![1-(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N-[3-(3-methylpiperidino)propyl]-4-piperidinecarboxamide](/img/structure/B1650623.png)
![N-(2-chloro-4-fluorophenyl)-1-methyl-2,4,7-trioxo-3,8-dipropyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1650625.png)
![N~1~-[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]-2,4-difluorobenzamide](/img/structure/B1650627.png)
![4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B1650628.png)
